REACTION_CXSMILES
|
COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)
|
Type
|
CUSTOM
|
Details
|
the phosphatase reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)
|
Type
|
CUSTOM
|
Details
|
the phosphatase reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)
|
Type
|
CUSTOM
|
Details
|
the phosphatase reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |